(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRONXOELMBCSE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582129 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435275-85-7 | |
| Record name | 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Multi-Step Synthesis
- Starting Materials: Ethyl nipecotate, benzyl chloride
- Solvent: Acetonitrile
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps
- Resolution Agent: L-mandelic acid
- Dissolve ethyl nipecotate in acetonitrile and add benzyl chloride dropwise under stirring at room temperature.
- Heat the mixture to reflux for several hours until completion, monitored by TLC.
- After cooling, evaporate the solvent to obtain a crude product.
- Purify via recrystallization or chromatography.
- Subject the product to hydrogenation using Pd/C in ethanol under hydrogen atmosphere to reduce any unsaturated intermediates.
- Resolve using L-mandelic acid to isolate (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
Method B: Continuous Flow Synthesis
- Similar starting materials as Method A
- Continuous flow reactor setup
- Utilize a continuous flow reactor to mix ethyl nipecotate with benzyl chloride at controlled temperatures.
- Optimize flow rates and reaction times to enhance yield.
Follow similar purification and resolution steps as in Method A.
The yields from these synthesis methods can vary widely depending on conditions:
| Method | Yield (%) | Notes |
|---|---|---|
| Multi-Step | 65-85 | Dependent on reaction conditions and purity |
| Continuous Flow | 75-90 | Generally higher due to better control |
The preparation of this compound is complex but achievable through various synthetic routes that can be optimized for yield and purity. The choice between traditional multi-step synthesis and modern continuous flow techniques can significantly impact efficiency and scalability.
Further research may focus on optimizing these synthetic routes by exploring alternative catalysts or reaction conditions that could enhance yields or reduce environmental impact through greener chemistry practices.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate serves as a critical scaffold in the design of novel pharmaceuticals. Its structural characteristics enable it to act as a precursor for synthesizing various bioactive compounds. This compound is particularly valuable in developing analgesics targeting opioid receptors, with studies indicating that modifications to its structure can enhance selectivity and efficacy toward specific receptor subtypes .
Case Study: Opioid Receptor Agonists
Research has shown that derivatives of this compound can be tailored to preferentially activate the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heterodimers, potentially leading to safer analgesics with reduced side effects compared to traditional opioids .
Organic Synthesis
The compound's reactivity profile includes nucleophilic substitutions, esterification, and hydrolysis reactions, making it an excellent candidate for various synthetic applications. It can participate in condensation reactions to form more complex organic molecules, which is essential for synthesizing intricate pharmaceutical compounds.
Synthetic Pathways
The synthesis of this compound often involves:
- Dieckmann Condensation : Utilized to form cyclic structures.
- Esterification Reactions : Facilitating the formation of esters from carboxylic acids and alcohols.
These methods highlight the compound's versatility in synthetic chemistry.
Material Science Applications
Beyond medicinal uses, this compound has potential applications in materials science. Its unique chemical properties may allow it to be incorporated into novel polymers or coatings. Research into its polymerization behavior could lead to new materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and target receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substitution Variations
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 154548-45-5)
- Structural Difference : Incorporates a 4-oxo group on the piperidine ring.
- Impact : The ketone group enhances electrophilicity at C4, making it reactive in nucleophilic additions or reductions. This contrasts with the parent compound, which lacks such a reactive site .
- Synthetic Applications : Used in the synthesis of spirocyclic derivatives via cyclocondensation reactions .
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS: 664364-60-7)
- Structural Difference : Features a methyl substituent at the 3-position of the piperidine ring.
- This steric effect is absent in the parent compound .
- Spectral Data : NMR signals for the methyl group appear at δ 1.4 (d, 2H) in DMSO-d₆, distinct from the parent compound’s simpler proton environment .
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: 130250-54-3)
- Structural Difference : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
- Impact : The Boc group offers superior acid-lability compared to the benzyl group, enabling selective deprotection under mild acidic conditions. This is advantageous in multi-step syntheses .
- Applications : Widely used in peptide synthesis and as a precursor for chiral ligands .
Functional Group Modifications
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1095010-45-9)
- Structural Difference : Contains a hydroxyl group at the 5-position.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, influencing solubility (e.g., increased polarity) and crystallinity. This contrasts with the hydrophobic ethyl ester in the parent compound .
- Synthetic Utility : Used in glycosylation reactions or as a scaffold for bioactive molecules .
1-Benzyl 3-(1,3-dioxoisoindolin-2-yl) bicyclo[1.1.1]pentane-1,3-dicarboxylate
- Structural Difference : Replaces the piperidine ring with a bicyclo[1.1.1]pentane core and an isoindoline moiety.
- However, synthetic complexity increases compared to the parent compound .
Stereochemical Variants
(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: 174699-11-7)
- Structural Difference : Enantiomeric form of the parent compound.
- Impact : Stereochemistry critically affects biological activity. For example, the (S)-enantiomer may exhibit different pharmacokinetics or receptor interactions .
- Analytical Data : Chiral HPLC or polarimetry is required to distinguish enantiomers, as their NMR and IR spectra are identical .
Key Data Table
Reaction Behavior
- Ester Hydrolysis : The ethyl ester in the parent compound undergoes slower hydrolysis under basic conditions compared to methyl esters (e.g., 1-Benzyl 3-methyl analogues) due to steric and electronic effects .
- Catalytic Hydrogenation: The benzyl group in the parent compound is readily removed via hydrogenolysis (H₂/Pd-C), whereas Boc-protected analogues require stronger acids (e.g., TFA) for deprotection .
Biological Activity
(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate
- Molecular Formula: C16H21NO4
- CAS Number: 310454-53-6
- Purity: 96% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to exhibit enzyme inhibition properties, which can alter metabolic pathways and influence cellular functions. Its specific interactions are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic enzymes .
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
Receptor Binding
The compound's structural characteristics allow it to bind to various receptors, potentially influencing physiological responses. Studies on related compounds have demonstrated their effectiveness as receptor antagonists or agonists, suggesting that this compound may also exhibit similar properties .
Antimicrobial Activity
A study investigating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating a potential for developing new antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 10 |
| This compound | Pending Further Testing | Pending |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound could play a role in developing treatments for neurodegenerative diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
